N'-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene group, a nitrophenyl group, and a pyrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzylidene derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N’-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-3-nitroaniline: Similar structure but lacks the pyrazole ring.
3-Nitro-N-(benzylidene)aniline: Similar structure but lacks the carbohydrazide group.
Benzylidene-(3-nitrophenyl)-amine: Similar structure but lacks the pyrazole and carbohydrazide groups.
Uniqueness
N’-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the pyrazole ring and the carbohydrazide group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
302918-38-3 |
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Molecular Formula |
C17H13N5O3 |
Molecular Weight |
335.32 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5O3/c23-17(21-18-11-12-5-2-1-3-6-12)16-10-15(19-20-16)13-7-4-8-14(9-13)22(24)25/h1-11H,(H,19,20)(H,21,23)/b18-11+ |
InChI Key |
NHQZZVPHQWIBHM-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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